

optimizing culture conditions for maximal enterobactin production

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Compound of Interest

Compound Name: *apo-Enterobactin*

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Technical Support Center: Optimizing Enterobactin Production

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal enterobactin production.

Frequently Asked Questions (FAQs)

??? question "Q1: What is enterobactin and why is it important?" Enterobactin is a high-affinity siderophore, which is a small molecule that binds to iron with extremely high affinity.[1][2] It is produced by Gram-negative bacteria like Escherichia coli to acquire iron from their environment, particularly in iron-limited conditions such as a host organism.[1][3] Its potent iron-chelating ability is crucial for bacterial survival and virulence, making the enterobactin biosynthesis pathway a compelling target for the development of novel antimicrobial agents.[1][4]

??? question "Q2: What are the key genes and the basic pathway for enterobactin biosynthesis?" The biosynthesis of enterobactin in E. coli starts from chorismate, a precursor from the shikimate pathway.[1][5] The pathway is primarily encoded by the ent gene cluster, which includes entA, entB, entC, entD, entE, and entF.[6][7] These enzymes convert chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then linked to L-serine.[1][2] Finally, three of these DHB-serine molecules are cyclized to form the final enterobactin molecule.[1][2]

??? question "Q3: How is enterobactin production regulated in response to iron?" Enterobactin production is tightly controlled by the availability of iron through the Ferric Uptake Regulator (Fur) protein.[6][8] In iron-rich conditions, Fur binds to ferrous iron (Fe^{2+}) to form a complex.[9] This complex then acts as a transcriptional repressor by binding to the promoter regions of the ent genes, blocking their expression.[4][8][9] Conversely, under iron-limiting conditions, the Fur- Fe^{2+} complex does not form, the repression is lifted, and the ent genes are expressed, leading to enterobactin synthesis.[6][8][9]

??? question "Q4: What are the standard methods for detecting and quantifying enterobactin?" Common methods for detecting and quantifying enterobactin include:

- **Chrome Azurol S (CAS) Assay:** This is a universal colorimetric assay for detecting siderophores. Siderophores sequester iron from a blue CAS-iron complex, causing a color change to orange or yellow.[6][7]
- **Arnow Assay:** This is a colorimetric method specifically used to quantify catechol-type siderophores like enterobactin.[6][7] It detects the 2,3-dihydroxybenzoyl moiety.[10]
- **High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):** These techniques are used for the precise separation and quantification of intact enterobactin, distinguishing it from its precursors and degradation products.[7][10][11]

Troubleshooting Guide

Issue 1: Low or No Enterobactin Yield

??? question "My culture is growing well, but the final enterobactin yield is low or undetectable. What are the common causes and solutions?"

Issue 2: Inconsistent Yields Between Batches

??? question "My enterobactin yields are highly variable between experiments, even when I try to keep conditions the same. How can I improve reproducibility?"

Quantitative Data Summary

Table 1: Optimized Media Components for Siderophore Production

This table summarizes the optimized concentrations of key media components that were found to have a significant positive effect on siderophore (enterobactin) production by *E. coli* in a statistical optimization study.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Parameter	Optimized Concentration (g/L)
Succinate	0.3
Tryptophan	0.0
Na ₂ HPO ₄	6.0
CaCl ₂	0.1
KH ₂ PO ₄	0.6

Note: The study also identified an optimal agitation speed of 150 RPM.[\[12\]](#)[\[14\]](#)

Table 2: Recommended Storage Conditions for Purified Enterobactin

To minimize degradation, protect enterobactin solutions from prolonged exposure to light and maintain a neutral pH for storage of the iron-free form.[\[15\]](#)

Form	Storage Temperature	Recommended Duration
Stock Solution	-80°C	Up to 6 months
Stock Solution	-20°C	Up to 1 month
Dry Powder	-20°C	Long-term

Data sourced from MedchemExpress.[\[15\]](#)

Experimental Protocols

Protocol 1: High-Yield Enterobactin Fermentation

This protocol outlines a general method for culturing *E. coli* under iron-deficient conditions to induce enterobactin production.

Materials:

- E. coli strain (e.g., BW25113)
- Iron-deficient minimal medium (e.g., M9 medium)[3][6]
- Nutrient-rich medium (e.g., LB broth)
- Incubator shaker

Procedure:

- Media Preparation: Prepare the iron-deficient minimal medium. It is crucial that all glassware has been acid-washed to remove trace iron.[6]
- Inoculum Preparation: Inoculate a single colony of the E. coli strain into a small volume (e.g., 5 mL) of LB broth and grow overnight at 37°C with vigorous shaking.[3][6]
- Fermentation: The next day, inoculate the iron-deficient minimal medium with the overnight seed culture. A starting optical density at 600 nm (OD₆₀₀) of 0.05 is common.[6][8]
- Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 150-250 RPM) for 24-48 hours.[6][16]
- Harvesting: After incubation (ideally in the late stationary phase), harvest the culture. Pellet the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).[8]
- Supernatant Collection: Carefully collect the supernatant, which contains the secreted enterobactin. The supernatant can be filter-sterilized using a 0.22 µm filter and stored at 4°C before extraction.[6][8]

Protocol 2: Enterobactin Extraction from Culture Supernatant

This protocol details the extraction of enterobactin from the culture supernatant using ethyl acetate.[16]

Materials:

- Culture supernatant containing enterobactin
- Concentrated HCl
- Ethyl acetate
- Separatory funnel
- Rotary evaporator or vacuum centrifuge

Procedure:

- **Acidification:** Transfer the collected supernatant to a clean flask. Slowly add concentrated HCl while stirring to adjust the pH to approximately 2.0.^{[8][16][15]} This step is crucial as it protonates the enterobactin, making it more soluble in the organic solvent.^[16]
- **Solvent Extraction:** Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.^{[8][15]}
- **Mixing:** Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and extraction of enterobactin into the ethyl acetate phase. Periodically vent the funnel to release any pressure buildup.^{[16][15]}
- **Phase Separation:** Allow the two phases to separate completely. The enterobactin will be in the upper organic (ethyl acetate) layer.^{[6][16]}
- **Collection:** Carefully drain the lower aqueous phase and collect the ethyl acetate phase.^[16]
- **Repeat Extraction:** To maximize recovery, repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate.^{[6][8]}
- **Drying:** Pool all the collected ethyl acetate fractions and evaporate the solvent to dryness using a rotary evaporator or vacuum centrifuge.^{[8][16]}
- **Resuspension:** Resuspend the dried crude extract in a small, known volume of a suitable solvent, such as methanol, for storage and quantification.^{[6][16]}

Protocol 3: Quantification of Enterobactin using the Arnow Assay

The Arnow assay is a colorimetric method for quantifying catechol-containing compounds.^[4]

Materials:

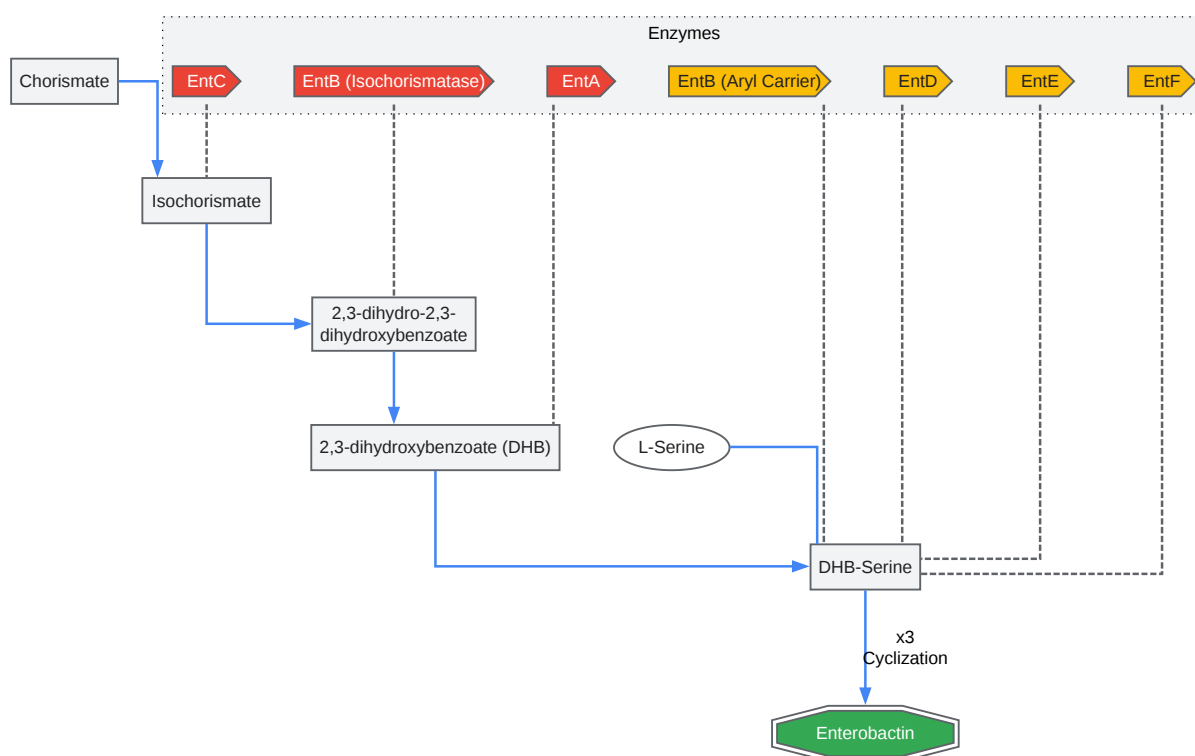
- Enterobactin extract or culture supernatant sample
- 0.5 N HCl^[17]
- Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in water)^{[6][17]}
- 1 N NaOH^[17]
- Spectrophotometer
- 2,3-dihydroxybenzoic acid (DHBA) for standard curve

Procedure:

- Standard Curve: Prepare a standard curve using known concentrations of DHBA.^[17]
- Sample Preparation: In a test tube, mix 1 mL of the sample (or standard) with the following reagents, mixing after each addition:^{[10][17]}
 - 1 mL of 0.5 N HCl
 - 1 mL of nitrite-molybdate reagent
 - 1 mL of 1 N NaOH
- Color Development: A pink to reddish color will develop in the presence of catechols.^[1]
- Measurement: After allowing the color to develop (e.g., for 5-10 minutes), measure the absorbance of the solution at 510 nm.^{[1][3][17]}

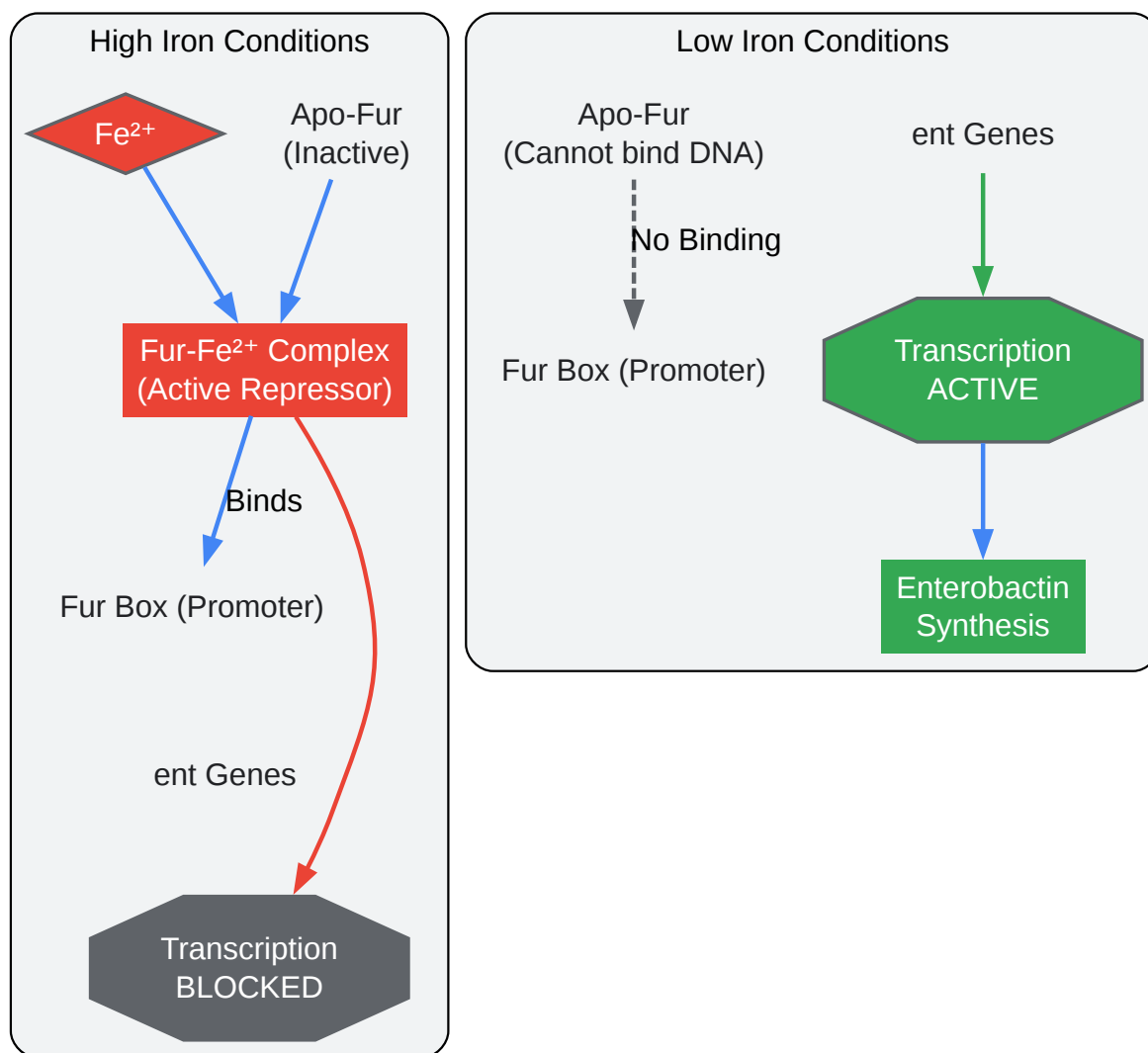
- Quantification: Determine the concentration of catechol groups in your sample by comparing its absorbance to the DHBA standard curve. The results are typically expressed as micromolar equivalents of DHBA.[\[10\]](#)[\[17\]](#)

Visualizations



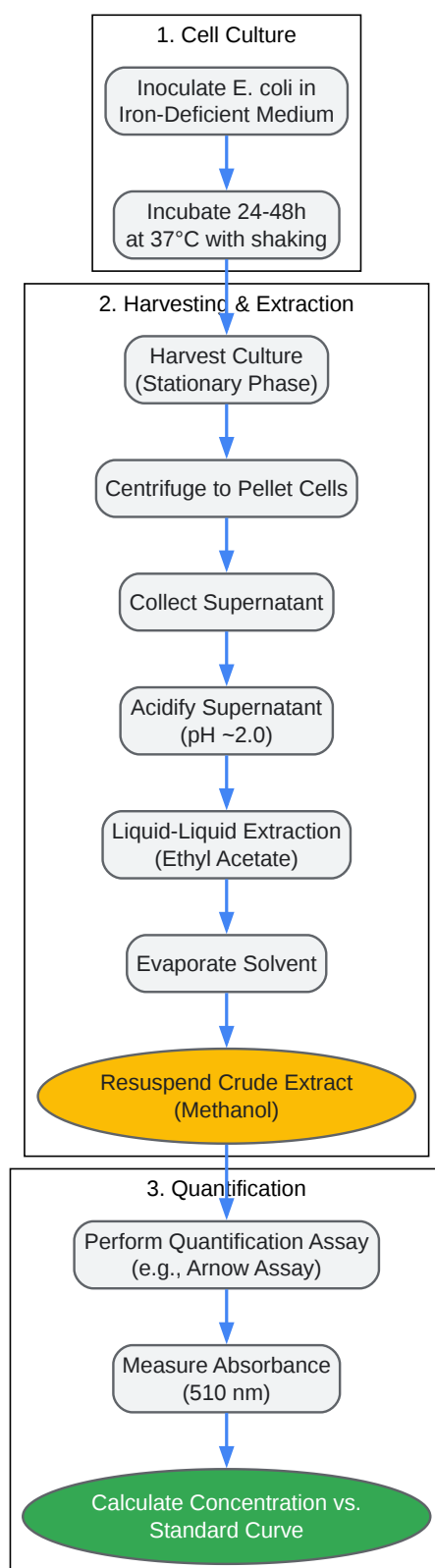
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Caption: The enterobactin biosynthesis pathway from chorismate.



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Caption: Regulation of enterobactin synthesis by the Fur protein.



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Caption: Workflow for enterobactin production and quantification.

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